molecular formula C15H12N6O2S3 B2853319 N-(6-methyl-1,3-benzothiazol-2-yl)-2-({3-methyl-4-oxo-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl}sulfanyl)acetamide CAS No. 869074-56-6

N-(6-methyl-1,3-benzothiazol-2-yl)-2-({3-methyl-4-oxo-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl}sulfanyl)acetamide

Cat. No.: B2853319
CAS No.: 869074-56-6
M. Wt: 404.48
InChI Key: YUZGAXKZASWEDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(6-methyl-1,3-benzothiazol-2-yl)-2-({3-methyl-4-oxo-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl}sulfanyl)acetamide is a heterocyclic compound featuring a benzothiazole core linked to a thiadiazolo-triazinone moiety via a sulfanyl acetamide bridge. This structure combines electron-rich aromatic systems with polar functional groups, making it a candidate for diverse biological interactions, particularly in enzyme inhibition and anticancer applications.

Properties

IUPAC Name

N-(6-methyl-1,3-benzothiazol-2-yl)-2-[(3-methyl-4-oxo-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N6O2S3/c1-7-3-4-9-10(5-7)25-13(16-9)17-11(22)6-24-15-20-21-12(23)8(2)18-19-14(21)26-15/h3-5H,6H2,1-2H3,(H,16,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUZGAXKZASWEDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)NC(=O)CSC3=NN4C(=O)C(=NN=C4S3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N6O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-methyl-1,3-benzothiazol-2-yl)-2-({3-methyl-4-oxo-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl}sulfanyl)acetamide typically involves a multi-step process. One common method includes the reaction of 3-methyl-4-oxo-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazine with 6-methylbenzo[d]thiazole-2-thiol in the presence of a suitable catalyst and solvent. The reaction conditions often require controlled temperatures and specific pH levels to ensure the desired product yield .

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also being explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

N-(6-methyl-1,3-benzothiazol-2-yl)-2-({3-methyl-4-oxo-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl}sulfanyl)acetamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution reaction .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines .

Mechanism of Action

The mechanism of action of N-(6-methyl-1,3-benzothiazol-2-yl)-2-({3-methyl-4-oxo-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl}sulfanyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation . This inhibition can disrupt key cellular pathways, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Structural Similarities and Differences

The target compound shares a common acetamide-thioether backbone with several analogues (Table 1). Key variations lie in substituents and fused heterocyclic systems:

Compound Name Core Structure Modifications Key Substituents Reference
Target Compound Benzothiazole + thiadiazolo-triazinone 6-methyl (benzothiazole), 3-methyl-4-oxo (thiadiazolo-triazinone)
N-(5-Isobutyl-1,3,4-thiadiazol-2-yl)-2-[(3-methyl-2-oxo-2H-triazinoquinazolin-6-yl)thio]acetamide (4.10) Thiadiazole + triazinoquinazoline 5-isobutyl (thiadiazole), 3-methyl (triazinoquinazoline)
N-(6-Nitrobenzo[d]thiazol-2-yl)-2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetamide (6d) Benzothiazole + thiadiazole 6-nitro (benzothiazole), 3-phenylureido (thiadiazole)
N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-[(5-propan-2-yl-1H-1,2,4-triazol-3-yl)sulfanyl]acetamide Benzothiazole + triazole 6-methyl (benzothiazole), propan-2-yl (triazole)

Key Observations :

  • Electron-withdrawing groups (e.g., nitro in 6d) enhance binding to kinase targets like VEGFR-2, while methyl groups (target compound) may improve metabolic stability ().

Key Observations :

  • Bulky substituents (e.g., isobutyl in 4.10) reduce yields, likely due to steric hindrance during nucleophilic substitution ().
  • High-melting points (>260°C) across analogues suggest strong intermolecular interactions (e.g., hydrogen bonding in crystalline lattices) ().

Pharmacokinetic Predictions

  • Lipophilicity : Methyl substituents (target compound) likely lower logP compared to nitro analogues, favoring better water solubility ().
  • Absorption: Thiadiazolo-triazinone systems may reduce membrane permeability due to increased polarity ().

Biological Activity

N-(6-methyl-1,3-benzothiazol-2-yl)-2-({3-methyl-4-oxo-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl}sulfanyl)acetamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure combining a benzothiazole moiety with a thiadiazole derivative. The molecular formula is C15H14N4O2S2C_{15}H_{14}N_{4}O_{2}S_{2}, and its molecular weight is approximately 342.42 g/mol. The presence of multiple heterocyclic rings suggests potential interactions with biological targets.

Antimicrobial Properties

Research indicates that benzothiazole derivatives exhibit significant antimicrobial activity. For instance, studies have shown that compounds similar to this compound can inhibit the growth of various bacterial strains and fungi. The mechanism often involves disruption of microbial cell wall synthesis or interference with metabolic pathways.

Anticancer Activity

Several studies have highlighted the anticancer potential of benzothiazole derivatives. For example:

  • Mechanism : These compounds may induce apoptosis in cancer cells by activating caspase pathways or inhibiting cell cycle progression.
  • Case Study : A derivative demonstrated selective cytotoxicity against breast cancer cells while sparing normal cells, suggesting a targeted therapeutic approach.

Enzyme Inhibition

The compound has been investigated for its ability to inhibit specific enzymes involved in disease processes. For instance:

  • Target Enzyme : Inhibitors of DNA topoisomerases have shown promise in cancer therapy.
  • Research Findings : Preliminary assays indicated that the compound could inhibit topoisomerase activity in vitro, which is crucial for DNA replication and repair in rapidly dividing cells.

The biological activity of this compound may be attributed to its ability to interact with various molecular targets:

  • Receptor Modulation : The compound may modulate receptor activity involved in signaling pathways associated with inflammation and cancer.
  • Enzyme Interaction : It may act as an enzyme inhibitor by binding to active sites or allosteric sites on target enzymes.

Research Findings

StudyFindings
Study 1Demonstrated antimicrobial activity against E. coli and S. aureusSuggests potential as an antibacterial agent
Study 2Induced apoptosis in MCF7 breast cancer cellsIndicates anticancer properties
Study 3Inhibited topoisomerase II activity in vitroSupports further development as a chemotherapeutic agent

Q & A

Q. What are the key synthetic steps for N-(6-methyl-1,3-benzothiazol-2-yl)-2-({3-methyl-4-oxo-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl}sulfanyl)acetamide?

The synthesis typically involves multi-step heterocyclization reactions. For example, intermediate thioamides are formed by reacting isothiocyanates with benzohydrazide in ethanol under reflux (76.2% yield), followed by cyclization in concentrated sulfuric acid at 293–298 K for 24 hours (97.4% yield). Critical steps include controlling reactant ratios and reaction duration to avoid byproducts . Purification often employs recrystallization from ethanol or acetic acid, monitored via TLC (chloroform:acetone, 3:1) .

Q. Which spectroscopic techniques are used to confirm the compound’s structure?

  • IR spectroscopy identifies functional groups (e.g., amide C=O stretch at ~1670 cm⁻¹, thiadiazole ring vibrations at ~1122 cm⁻¹) .
  • ¹H NMR confirms proton environments (e.g., methyl groups at δ 1.91 ppm, aromatic protons at δ 7.52–7.94 ppm) .
  • Mass spectrometry (FAB) validates molecular weight (e.g., [M+H]⁺ at m/z = 384) .
  • X-ray diffraction resolves crystal structures and bond angles, critical for confirming bicyclic systems like thiadiazolo-triazine moieties .

Q. What pharmacological activities are associated with this compound?

Structural analogs exhibit anticancer (IC₅₀ values in µM ranges) and antimicrobial activities, attributed to thiazole and triazine moieties that interact with DNA topoisomerases or microbial enzymes . For example, benzo[d]thiazol-2-yl derivatives show activity against Staphylococcus aureus (MIC = 8 µg/mL) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

  • Solvent selection : Polar aprotic solvents (e.g., DMF, dichloromethane) enhance solubility of intermediates .
  • Catalysts : Triethylamine facilitates coupling reactions by scavenging HCl .
  • Temperature control : Cyclization steps require precise heating (e.g., 293–298 K for 24 hours) to prevent decomposition .
  • Stoichiometry : A 1:1 molar ratio of isothiocyanate to benzohydrazide minimizes side products .

Q. How can computational methods aid in reaction design for this compound?

The ICReDD framework integrates quantum chemical calculations (e.g., reaction path searches) with machine learning to predict optimal conditions. For example, computational modeling can identify transition states for heterocyclization, reducing trial-and-error experimentation by 30–50% . Density Functional Theory (DFT) simulations further validate intermediate stability .

Q. How to address challenges in isolating intermediates during synthesis?

Co-crystallization techniques (e.g., using ethanol/ice mixtures) help isolate intermediates like N-substituted thioamides. If isolation fails, in situ monitoring via HPLC or inline IR spectroscopy can track reaction progress without purification . Adjusting pH during workup (e.g., ice quenching in H₂SO₄ reactions) also improves precipitation .

Q. What strategies are used to study interactions with biological targets?

  • Molecular docking : Predicts binding affinities to targets like EGFR kinase (e.g., glide scores < -8 kcal/mol) .
  • SAR studies : Modifying the acetamide or thiadiazole groups enhances selectivity. For example, fluorophenyl substitutions increase anticancer potency by 2-fold .
  • Enzyme assays : Measures inhibition of β-lactamase or COX-2 using fluorogenic substrates (e.g., IC₅₀ = 1.2 µM) .

Q. How to resolve contradictory data in stability studies under varying conditions?

  • Accelerated stability testing : Expose the compound to heat (40°C), humidity (75% RH), and UV light for 4 weeks. Monitor degradation via HPLC .
  • pH-dependent stability : Use phosphate buffers (pH 3–10) to identify hydrolysis-prone regions (e.g., sulfanyl groups degrade at pH > 9) .
  • Statistical analysis : Apply multivariate ANOVA to distinguish experimental noise from true instability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.